molecular formula C17H21N3O3 B2436902 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide CAS No. 872843-75-9

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide

Cat. No. B2436902
CAS RN: 872843-75-9
M. Wt: 315.373
InChI Key: WIQOGNZCRFAMHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. One such method is the one-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles . Another method involves a one-pot four-component condensation reaction of 3-(1H-indol-3-yl)-3-oxopropanenitrile, various aldehydes, 3-acetyl-2H-chromenones, and ammonium acetate in acetic acid conditions .


Chemical Reactions Analysis

Indole derivatives are known for their reactivity and versatility in chemical reactions. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . They are often used in multi-component reactions (MCRs), which are convergent cascade processes where three or more starting materials react to form a product .

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as the compound , have shown significant antiviral activity . For example, certain indole derivatives have been reported as potent antiviral agents against influenza A and Coxsackie B4 virus .

Anti-inflammatory Properties

Indole derivatives have also been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Applications

Indole derivatives have shown potential in anticancer applications . For instance, certain derivatives have demonstrated inhibitory activity against the MKN45 cell line .

Anti-HIV Activity

The compound’s indole scaffold has been found in many important synthetic drug molecules, which have shown potential for anti-HIV activity .

Antioxidant Properties

Indole derivatives have been found to possess antioxidant properties . This could make them useful in combating oxidative stress in the body.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activity, making them potentially useful in the treatment of various bacterial and fungal infections .

Antidiabetic Applications

Indole derivatives have shown potential in antidiabetic applications . They could be used in the development of new treatments for diabetes.

Antimalarial Applications

Indole derivatives have also shown potential in antimalarial applications . This could lead to the development of new treatments for malaria.

Future Directions

The future directions for this compound and similar indole derivatives are vast. Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are often considered as a “privileged scaffold” within the drug discovery arena .

properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-4-19(5-2)15(21)11-20-10-13(16(22)17(23)18-3)12-8-6-7-9-14(12)20/h6-10H,4-5,11H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQOGNZCRFAMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide

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